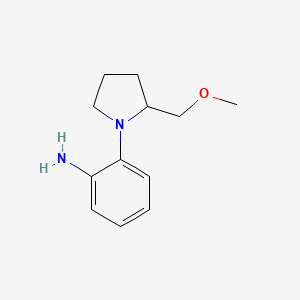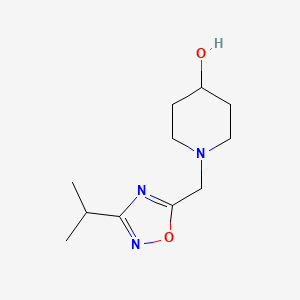
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 3rd position and a quinolin-4-yl group at the 5th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Methyl Group: The methyl group can be introduced at the 3rd position of the morpholine ring using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Attachment of the Quinolin-4-yl Group: The quinolin-4-yl group can be attached to the 5th position of the morpholine ring through a nucleophilic substitution reaction using a quinoline derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated quinoline derivatives in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications as inhibitors of specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of (3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell signaling pathways. By inhibiting PI3K, the compound can modulate various cellular processes such as cell growth, proliferation, and survival.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar quinoline ring structure.
Morpholine: A parent compound with a similar morpholine ring structure.
Quinolin-4-yl-morpholine: A compound with a similar structure but without the methyl group at the 3rd position.
Uniqueness
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine is unique due to the specific substitution pattern on the morpholine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(3S,5R)-3-methyl-5-quinolin-4-ylmorpholine |
InChI |
InChI=1S/C14H16N2O/c1-10-8-17-9-14(16-10)12-6-7-15-13-5-3-2-4-11(12)13/h2-7,10,14,16H,8-9H2,1H3/t10-,14-/m0/s1 |
Clave InChI |
OLRRGECLBWNFOD-HZMBPMFUSA-N |
SMILES isomérico |
C[C@H]1COC[C@H](N1)C2=CC=NC3=CC=CC=C23 |
SMILES canónico |
CC1COCC(N1)C2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


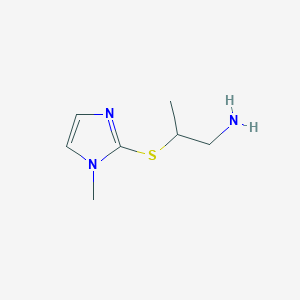
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
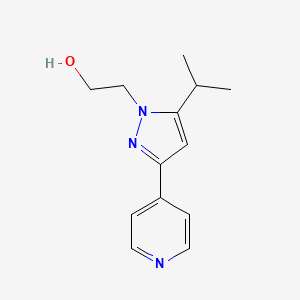
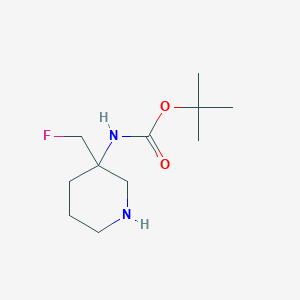
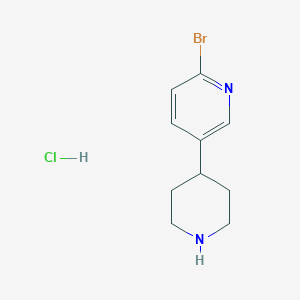
![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)
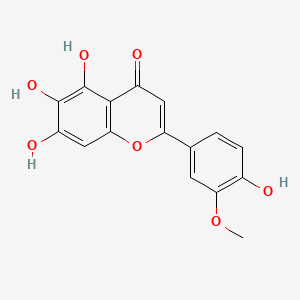

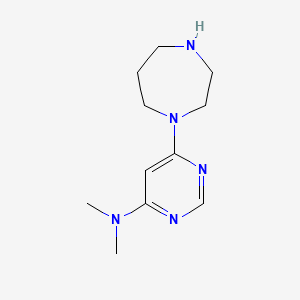
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
